Cas no 338955-78-5 (3-Chloro-N-{2-[(4-chlorophenyl)sulfinyl]ethyl}benzenecarboxamide)

3-Chloro-N-{2-[(4-chlorophenyl)sulfinyl]ethyl}benzenecarboxamide is a specialized organic compound featuring a chloro-substituted benzenecarboxamide core linked to a (4-chlorophenyl)sulfinyl ethyl group. Its unique structure, combining sulfinyl and carboxamide functionalities, makes it a valuable intermediate in pharmaceutical and agrochemical synthesis. The presence of chlorine substituents enhances its reactivity and potential for further derivatization. This compound is particularly useful in the development of bioactive molecules due to its ability to participate in diverse chemical reactions, including nucleophilic substitutions and coupling processes. Its stability under standard conditions ensures reliable handling and storage, making it a practical choice for research and industrial applications.
3-Chloro-N-{2-[(4-chlorophenyl)sulfinyl]ethyl}benzenecarboxamide structure
338955-78-5 structure
Product Name:3-Chloro-N-{2-[(4-chlorophenyl)sulfinyl]ethyl}benzenecarboxamide
CAS No:338955-78-5
MF:C15H13Cl2NO2S
MW:342.240220785141
CID:5026212
Update Time:2025-05-20

3-Chloro-N-{2-[(4-chlorophenyl)sulfinyl]ethyl}benzenecarboxamide Chemical and Physical Properties

Names and Identifiers

    • 3-chloro-N-{2-[(4-chlorophenyl)sulfinyl]ethyl}benzenecarboxamide
    • 3-chloro-N-[2-(4-chlorobenzenesulfinyl)ethyl]benzamide
    • Oprea1_702285
    • MLS000691885
    • HMS2631D10
    • SMR000333908
    • 3-Chloro-N-{2-[(4-chlorophenyl)sulfinyl]ethyl}benzenecarboxamide
    • Inchi: 1S/C15H13Cl2NO2S/c16-12-4-6-14(7-5-12)21(20)9-8-18-15(19)11-2-1-3-13(17)10-11/h1-7,10H,8-9H2,(H,18,19)
    • InChI Key: MFJZJPNWHWNGKS-UHFFFAOYSA-N
    • SMILES: ClC1C=CC(=CC=1)S(CCNC(C1C=CC=C(C=1)Cl)=O)=O

Computed Properties

  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 21
  • Rotatable Bond Count: 5
  • Complexity: 373
  • XLogP3: 3.2
  • Topological Polar Surface Area: 65.4

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3-Chloro-N-{2-[(4-chlorophenyl)sulfinyl]ethyl}benzenecarboxamide Related Literature

Additional information on 3-Chloro-N-{2-[(4-chlorophenyl)sulfinyl]ethyl}benzenecarboxamide

3-Chloro-N-{2-[(4-chlorophenyl)sulfinyl]ethyl}benzenecarboxamide: A Comprehensive Overview

The compound 3-Chloro-N-{2-[(4-chlorophenyl)sulfinyl]ethyl}benzenecarboxamide (CAS No. 338955-78-5) is a sophisticated organic molecule with significant potential in various chemical and pharmaceutical applications. This compound is characterized by its unique structure, which combines a benzenecarboxamide group with a sulfinyl-substituted ethyl chain. The presence of chlorine atoms at specific positions in the molecule introduces interesting electronic and steric properties, making it a subject of interest in both academic and industrial research.

Recent studies have highlighted the importance of sulfonamides like this compound in medicinal chemistry. The sulfinyl group (-SO-) in the molecule plays a crucial role in modulating the physical and chemical properties of the compound. For instance, the sulfinyl group can influence the molecule's solubility, stability, and bioavailability, which are critical factors in drug design. Researchers have also explored the potential of this compound as a precursor for synthesizing more complex molecules with enhanced biological activity.

The synthesis of 3-Chloro-N-{2-[(4-chlorophenyl)sulfinyl]ethyl}benzenecarboxamide involves a multi-step process that typically begins with the preparation of the sulfinyl intermediate. This intermediate is then subjected to nucleophilic substitution or coupling reactions to introduce the benzenecarboxamide group. The use of advanced catalytic systems and green chemistry principles has significantly improved the efficiency and sustainability of these reactions, aligning with current trends in chemical synthesis.

One of the most promising applications of this compound lies in its potential as an agrochemical. Studies have shown that sulfonamides can exhibit herbicidal or pesticidal activity, making them valuable candidates for crop protection products. Additionally, the chlorine atoms in the molecule can enhance its photostability, which is essential for outdoor applications. Ongoing research is focused on optimizing the compound's efficacy while minimizing its environmental impact.

In the pharmaceutical sector, 3-Chloro-N-{2-[(4-chlorophenyl)sulfinyl]ethyl}benzenecarboxamide has shown potential as a lead compound for drug development. Its structure allows for further functionalization, enabling researchers to explore its activity against various disease targets. For example, modifications to the sulfinyl group or the benzenecarboxamide moiety could yield derivatives with improved pharmacokinetic profiles or enhanced selectivity for specific biological pathways.

The environmental fate and toxicity of this compound are also areas of active investigation. Understanding how this compound behaves in different environmental compartments (e.g., soil, water) is crucial for assessing its safety and sustainability. Preliminary studies suggest that the compound undergoes biodegradation under aerobic conditions, but further research is needed to confirm these findings and evaluate its long-term impact on ecosystems.

In conclusion, 3-Chloro-N-{2-[(4-chlorophenyl)sulfinyl]ethyl}benzenecarboxamide (CAS No. 338955-78-5) is a versatile compound with a wide range of potential applications in chemistry and pharmacology. Its unique structure and functional groups make it an attractive target for further research and development. As new insights into its properties and applications emerge, this compound is likely to play an increasingly important role in both academic and industrial settings.

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